1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
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Description
1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H21FN2O3 and its molecular weight is 332.375. The purity is usually 95%.
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Biological Activity
1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H20FNO2, with a molecular weight of approximately 295.35 g/mol. The compound features a pyrrolidine ring and an azetidine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H20FNO2 |
Molecular Weight | 295.35 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, particularly histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression.
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 0.28 | Inhibition of HDACs and cell cycle arrest |
HeLa (Cervical) | 0.50 | Induction of apoptosis |
A549 (Lung) | 0.45 | Disruption of mitochondrial function |
Case Studies
- MCF-7 Breast Cancer Cells : In vitro studies indicated that the compound significantly inhibits the growth of MCF-7 cells with an IC50 value of 0.28 µM. The mechanism involves HDAC inhibition leading to increased acetylation of histones, resulting in altered gene expression favoring apoptosis.
- HeLa Cervical Cancer Cells : The compound also demonstrated efficacy against HeLa cells, with an IC50 value of 0.50 µM. The observed effects included cell cycle arrest at the G2/M phase and induction of apoptotic pathways.
- A549 Lung Cancer Cells : In A549 cells, the compound showed an IC50 value of 0.45 µM, suggesting a potent effect on lung cancer proliferation through mitochondrial disruption.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its potential therapeutic use. Preliminary data suggest moderate absorption and distribution characteristics, but further studies are needed to evaluate its bioavailability and metabolic pathways.
Properties
IUPAC Name |
1-[[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-12-2-3-13(8-15(12)19)4-5-16(22)20-9-14(10-20)11-21-17(23)6-7-18(21)24/h2-3,8,14H,4-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBJJWWAQIUNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)CCC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.